2-Furan-2-yl-3-o-tolyl-3H-quinazolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-yl)-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-13-7-2-5-10-16(13)21-18(17-11-6-12-23-17)20-15-9-4-3-8-14(15)19(21)22/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCZTIXLNYKOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354991 | |
| Record name | 2-Furan-2-yl-3-o-tolyl-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62820-52-4 | |
| Record name | 2-Furan-2-yl-3-o-tolyl-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Furan 2 Yl 3 O Tolyl 3h Quinazolin 4 One and Its Analogues
Classical and Established Synthetic Pathways to Quinazolin-4(3H)-ones
Traditional methods for synthesizing the quinazolin-4(3H)-one core have been well-established for decades, providing reliable and versatile routes to a wide array of derivatives. These pathways typically involve the cyclization of readily available ortho-substituted benzene (B151609) precursors.
Condensation Reactions Utilizing Anthranilic Acid Derivatives and Aldehyde Precursors
A foundational method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones involves the condensation of an appropriate N-substituted anthranilic acid derivative with an aldehyde. In the context of synthesizing 2-Furan-2-yl-3-o-tolyl-3H-quinazolin-4-one, this would conceptually involve the reaction of N-(o-tolyl)anthranilic acid with furan-2-carbaldehyde. The initial acylation of anthranilic acid is a common strategy to produce the necessary benzoxazinone (B8607429) intermediate. nih.govresearchgate.net This intermediate, a 2-substituted-4H-3,1-benzoxazin-4-one, is then reacted with a primary amine, in this case, o-toluidine, to yield the target quinazolinone.
Another approach involves the initial reaction of anthranilic acid with an acyl chloride, followed by ring closure with acetic anhydride (B1165640) to form a benzoxazinone. nih.gov This benzoxazinone can then be condensed with an amine to form the 2,3-disubstituted quinazolin-4(3H)-one. For instance, reacting anthranilic acid with butyryl chloride leads to the formation of 2-propyl-4H-3,1-benzoxazin-4-one, which can be further derivatized. nih.gov A similar pathway using furan-2-carbonyl chloride would be a logical route toward the target compound.
A related study demonstrated the synthesis of 2-aryl-4(3H)-quinazolinones by first preparing N-(aryl-carboyl)anthranilic acids from the corresponding acid chlorides and anthranilic acid. The resulting N-acyl-anthranilic acid is then cyclized using acetic anhydride to form a 2-aryl-4H-3,1-benzoxazolin-4-one, which is subsequently reacted with an amine. researchgate.net
Cyclization Strategies Involving 2-Amino Benzamide (B126) Scaffolds
The use of 2-aminobenzamide (B116534) and its derivatives is a cornerstone in quinazolinone synthesis. These strategies offer a direct route to the quinazolinone core through cyclization with various electrophilic partners. The reaction of 2-aminobenzamides with aldehydes, in the presence of an acid catalyst, is a common method to produce 2,3-dihydroquinazolin-4(1H)-ones, which can then be oxidized to the desired 4(3H)-quinazolinone. ghru.edu.af
For the synthesis of this compound, a plausible route involves the reaction of 2-amino-N-(o-tolyl)benzamide with furan-2-carbaldehyde. Research has shown that various 2-substituted quinazolinones can be synthesized via the copper-catalyzed aerobic oxidative cyclization of 2-aminobenzamides and aldehydes. researchgate.net A specific example leading to a closely related structure is the reaction of 2-amino-N-phenylbenzamide with 5-methylfuran-2-carbaldehyde in the presence of a copper(I) bromide catalyst, which yields 2-(5-methylfuran-2-yl)-3-phenylquinazolin-4(3H)-one. rsc.org This methodology is directly applicable to the synthesis of the target compound by substituting the appropriate benzamide and aldehyde.
The following table summarizes representative conditions for this type of cyclization.
| 2-Aminobenzamide Derivative | Aldehyde | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Amino-N-phenylbenzamide | 5-Methylfuran-2-carbaldehyde | CuBr, DMA, 120°C, 12h | 2-(5-Methylfuran-2-yl)-3-phenylquinazolin-4(3H)-one | 70% | rsc.org |
| 2-Aminobenzamide | Various Aldehydes | p-Toluenesulfonic acid, then PIDA | 2-Substituted-4(3H)-quinazolinones | Good | organic-chemistry.org |
| 2-Aminobenzamide | Various Aldehydes | Graphene Oxide, Water, 90°C | 2-Substituted-2,3-dihydroquinazolin-4(1H)-ones | 83-94% | rsc.org |
Niementowski Reaction and Variants
The Niementowski reaction is a classical method for synthesizing 4(3H)-quinazolinones, involving the thermal condensation of anthranilic acid with amides. researchgate.netresearchgate.net The original reaction often requires high temperatures and long reaction times. To synthesize 2-substituted quinazolinones, a substituted amide is used. For instance, the reaction of anthranilic acid with formamide (B127407) produces the parent quinazolin-4(3H)-one. generis-publishing.com
Variants of the Niementowski reaction have been developed to improve yields and broaden the scope. One such modification uses isatoic anhydride in place of anthranilic acid. While traditionally used for 2-substituted or unsubstituted quinazolinones, its application for 2,3-disubstituted analogues is less direct but can be adapted.
Modern and Environmentally Benign Synthetic Approaches
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These modern approaches, including multicomponent reactions and microwave-assisted synthesis, offer advantages in terms of reduced reaction times, higher yields, and lower environmental impact.
Multicomponent Reactions (MCRs) for Quinazolinone Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly efficient for building molecular complexity. Several MCRs have been developed for the synthesis of quinazolinones.
One such approach involves the one-pot, three-component reaction of isatoic anhydride, an aldehyde (like furan-2-carbaldehyde), and an amine or amide. This strategy has been successfully used to synthesize various 2,3-substituted 4(3H)-quinazolinones. Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which has been applied to the rapid synthesis of diverse polycyclic quinazolinone scaffolds.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. The synthesis of quinazolinones has greatly benefited from this technology.
Microwave-assisted protocols have been successfully applied to classical reactions, such as the Niementowski synthesis. For example, the reaction between anthranilic acid and formamide under solvent-free microwave irradiation significantly accelerates the formation of quinazolinone. Furthermore, microwave heating can be effectively used in the cyclization of 2-aminobenzamides with aldehydes. ghru.edu.af A copper-catalyzed microwave-assisted synthesis of quinazolinones from 2-aminobenzamide derivatives and alcohols under solvent-free conditions has also been reported, offering a green and facile one-pot method.
The following table provides examples of microwave-assisted synthesis of quinazolinone derivatives.
| Starting Materials | Reaction Type | Conditions | Product Type | Advantages | Reference |
|---|---|---|---|---|---|
| Anthranilic acid, Formamide | Niementowski Reaction | Solvent-free, 900W | Quinazolin-4(3H)-one | Reduced reaction time | |
| 2-Aminobenzamide, Alcohols | Copper-catalyzed aerobic oxidation | CuI, Cs₂CO₃, O₂, 130°C, 2h | 2-Substituted-quinazolinones | Solvent-free, high yield | |
| 2-Halobenzoic acids, Amidines | Iron-catalyzed cyclization | Fe₂(acac)₃ or FeCl₃, Water or DMF, 30 min | 2-Substituted-quinazolinones | Rapid, green solvent (water) | |
| 2-Isocyanobenzoates, Aromatic amines | Copper-catalyzed coupling | Cu(OAc)₂, Anisole | 2,3-Disubstituted-quinazolinones | Use of sustainable solvent | organic-chemistry.org |
Ultrasound-Assisted Synthetic Transformations
Ultrasound-assisted organic synthesis has emerged as a powerful green chemistry tool, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. researchgate.netresearchgate.net The application of ultrasonic irradiation facilitates chemical transformations through acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, enhancing reaction rates. researchgate.net
In the context of quinazolinone synthesis, ultrasound has been successfully employed to promote condensation and cyclization reactions. A facile and efficient approach involves the reaction of o-aminobenzamides with aldehydes under ultrasound irradiation. rsc.org This method proceeds smoothly at ambient temperature and pressure, often without the need for a metal catalyst, and can be completed in as little as 15 minutes. rsc.org For the synthesis of the target molecule, this would involve reacting 2-amino-N-(o-tolyl)benzamide with furan-2-carbaldehyde. The ultrasonic waves would facilitate the initial condensation to form an imine intermediate, followed by intramolecular cyclization and subsequent oxidation to yield the final quinazolinone product. rsc.org
Another ultrasound-promoted route is a variation of the Niementowski reaction, where 2-aminobenzonitrile (B23959) and an acyl chloride are reacted in the presence of a Lewis acid catalyst like Ytterbium triflate (Yb(OTf)₃). arkat-usa.org This methodology has proven effective for generating 2-functionalized 4(3H)-quinazolones in excellent yields (up to 95%) under solvent-free conditions, outperforming microwave-assisted methods in some cases. arkat-usa.org
The benefits of sonochemistry in these transformations include enhanced mass transfer, surface activation of catalysts, and the generation of reactive intermediates, all contributing to a more efficient and environmentally benign synthetic process. researchgate.netnih.gov
Table 1: Comparison of Conventional vs. Ultrasound-Assisted Quinazolinone Synthesis This table presents representative data from literature to illustrate the advantages of ultrasound irradiation.
| Reaction Type | Conditions | Time | Yield (%) | Reference |
| Condensation of o-aminobenzamide and benzaldehyde | Reflux in Methanol | 4 h | 75% | rsc.org |
| Condensation of o-aminobenzamide and benzaldehyde | Ultrasound (60W), rt | 15 min | 92% | rsc.org |
| Niementowski-like reaction (2-aminobenzonitrile + acetyl chloride) | Microwave (200W) | 6 min | 72% | arkat-usa.org |
| Niementowski-like reaction (2-aminobenzonitrile + acetyl chloride) | Ultrasound, 40°C | 45 min | 95% | arkat-usa.org |
Green Chemistry Considerations in Quinazolinone Synthesis
The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly integral to modern synthetic chemistry. researchgate.netmdpi.com The synthesis of quinazolinones has been a fertile ground for the application of these principles.
Key green strategies include:
Use of Safer Solvents: Conventional syntheses often rely on volatile organic solvents. Greener alternatives include the use of water, or deep eutectic solvents (DES), which are biodegradable and have low vapor pressure. mdpi.comtandfonline.com For instance, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives have been synthesized in a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.com
Catalyst-Free and Solvent-Free Reactions: Some of the most environmentally friendly methods eliminate the need for both a catalyst and a solvent. One such protocol involves heating aldehydes and anthranilamides under air, which acts as a cheap and readily available oxidant, to produce 4(3H)-quinazolinones in high yields. tandfonline.com Multicomponent reactions (3-MCR) under solvent-free conditions, involving isatoic anhydride, an amine, and an orthoester, have also been developed to produce 2,3-disubstituted quinazolin-4(3H)-ones. rsc.org
Energy Efficiency: The use of alternative energy sources like microwave and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov These techniques often lead to cleaner reactions with fewer byproducts. nih.gov
Atom Economy: Multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials in a single step to form a complex product, maximizing the incorporation of atoms from the reactants into the final product. rsc.org
These green approaches not only reduce the environmental impact but also often lead to more cost-effective and efficient manufacturing processes for quinazolinone-based compounds. tandfonline.com
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers a versatile and powerful platform for the synthesis of quinazolines and quinazolinones, often enabling reactions that are difficult to achieve through classical methods. rsc.org Catalysts based on a wide array of transition metals including copper (Cu), palladium (Pd), iron (Fe), cobalt (Co), nickel (Ni), and manganese (Mn) have been developed for these transformations. nih.govnih.gov
These catalytic systems can facilitate various reaction types, such as:
Dehydrogenative Coupling/Annulation: This common strategy involves the coupling of 2-aminoaryl alcohols or 2-aminobenzylamines with partners like amides, nitriles, or aldehydes. nih.govfrontiersin.org For example, Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides yields 2-substituted quinazolines. nih.gov
Cascade Reactions: Metal catalysts can orchestrate elegant cascade sequences. A copper-catalyzed one-pot approach for synthesizing 2,4-disubstituted quinazolines involves the [2+2+2] cascade annulation of diaryliodonium salts with nitriles. nih.gov
C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. Ultrasound irradiation has been shown to guide the reaction pathway in copper-catalyzed reactions of 2-iodoaniline (B362364) and isocyanides, leading to C-H activation and the formation of quinazoline (B50416) derivatives. nih.govnih.gov
These metal-catalyzed routes are valued for their high efficiency, functional group tolerance, and ability to construct the quinazoline core from readily available starting materials. nih.govrsc.org
For the synthesis of 2-substituted quinazolin-4(3H)-ones, several transition metal-catalyzed methods are particularly relevant. Iron(III) chloride, an inexpensive and mild Lewis acid catalyst, has been shown to efficiently catalyze the reaction of isatoic anhydride with various amidoximes. organic-chemistry.org This method is notable for its high selectivity and good to excellent yields across a range of aryl and alkyl amidoximes. organic-chemistry.org To synthesize the target molecule, this would require furan-2-carboxamidoxime as a key intermediate.
Copper catalysis is also widely employed. For example, a one-pot reaction of 2-aminobenzylamines with aryl aldehydes using a CuCl/DABCO/4-HO-TEMPO catalytic system and oxygen as the oxidant provides substituted quinazolines in moderate to excellent yields. nih.gov While this yields a quinazoline, subsequent oxidation would be required to form the quinazolin-4(3H)-one.
Table 2: Examples of Metal-Catalyzed Synthesis of Substituted Quinazolines/Quinazolinones This table provides representative examples from the literature to illustrate the scope of transition metal catalysis.
| Catalyst / Reagents | Starting Materials | Product Type | Yield (%) | Reference |
| FeCl₃ | Isatoic anhydride, Aryl/Alkyl amidoximes | 2-Substituted quinazolin-4(3H)-ones | up to 85% | organic-chemistry.org |
| CuCl/DABCO/O₂ | 2-Aminobenzylamines, Aldehydes | Substituted quinazolines | 40-98% | nih.gov |
| Mn(I) complex | 2-Aminobenzyl alcohol, Primary amides | 2-Substituted quinazolines | 58-81% | nih.gov |
| CuI / Et₃N / Ultrasound | 2-Iodoaniline, Tosyl methyl isocyanide | 4-Tosyl quinazolines | Good | nih.govnih.gov |
Investigating the Influence of Furan (B31954) and o-Tolyl Moieties on Synthetic Efficiency and Product Yields
The specific substituents at the C2 and N3 positions—a furan-2-yl group and an o-tolyl group, respectively—exert significant electronic and steric influences that can affect the efficiency and yield of synthetic routes.
The furan-2-yl moiety at the C2 position is an electron-rich aromatic heterocycle. In reactions where the C2 substituent is derived from an aldehyde (e.g., furan-2-carbaldehyde), its electron-rich nature can facilitate the initial nucleophilic attack by the amine of the anthranilamide precursor. However, the stability of the furan ring under certain catalytic or oxidative conditions must be considered. Furan rings can be susceptible to degradation under strongly acidic or oxidative conditions, which could potentially lower the yield. The synthesis of furan-functionalized quinazolines has been successfully achieved, indicating that with appropriate reaction conditions, this moiety is well-tolerated. nih.govnih.gov
The o-tolyl moiety at the N3 position introduces considerable steric hindrance due to the ortho-methyl group. This steric bulk can impact the reaction in several ways:
In multicomponent reactions involving an amine (o-toluidine), the steric hindrance might slow down the rate of condensation with the carbonyl group of the intermediate.
The cyclization step to form the quinazolinone ring could also be sterically hindered, potentially requiring more forcing conditions (higher temperature or longer reaction times) to achieve good yields.
However, this steric influence is not always detrimental. A one-pot protocol for synthesizing methaqualone (2-methyl-3-o-tolyl-quinazolin-4-one) from 2-fluoro-N-(o-tolyl)benzamide and acetamide (B32628) proceeded in a good yield (67%), demonstrating the feasibility of incorporating the o-tolyl group. acs.org
The interplay between the electron-donating furan ring and the sterically demanding o-tolyl group necessitates careful optimization of reaction conditions—such as catalyst choice, solvent, and temperature—to maximize synthetic efficiency and product yields for this compound.
Chemical Reactivity and Derivatization Strategies for 2 Furan 2 Yl 3 O Tolyl 3h Quinazolin 4 One Derivatives
Functionalization of the Quinazolinone Core Structure
The quinazolinone scaffold is a privileged structure in medicinal chemistry and serves as a template for extensive derivatization. rsc.orgnih.govresearchgate.net Functionalization of the core structure of 2-furan-2-yl-3-o-tolyl-3H-quinazolin-4-one can be achieved through various modern synthetic methodologies, primarily targeting the C-H bonds of the benzo-fused ring.
Transition metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the diversification of the quinazolinone scaffold. rsc.org These reactions allow for the direct introduction of new substituents without the need for pre-functionalized starting materials. Key strategies include:
Arylation: Palladium-catalyzed C-H arylation can introduce various aryl groups at different positions of the quinazolinone's benzene (B151609) ring, expanding the molecule's structural complexity.
Alkylation, Alkenylation, and Alkynylation: These methods, often catalyzed by metals like palladium or rhodium, enable the introduction of diverse carbon-based side chains. rsc.org
Halogenation: The selective introduction of halogen atoms (Cl, Br, I) provides useful handles for subsequent cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, further diversifying the core structure. rsc.org
Amination and Amidation: Direct C-H amination or amidation can install nitrogen-containing functional groups, which are often crucial for biological activity. rsc.org
The specific position of functionalization on the benzene ring of the quinazolinone core is often directed by the existing substituents and can be controlled by the choice of catalyst and directing groups. For instance, derivatization at the 6- and 7-positions is common for modifying the electronic and steric properties of the molecule. mdpi.com
Chemical Transformations of the Furan-2-yl Substituent at Position 2
The furan-2-yl group at position 2 is a reactive diene and a source of versatile chemical transformations. Its electronic properties allow it to participate in various reactions, making it a key site for derivatization.
Key Transformation Strategies:
Electrophilic Substitution: The furan (B31954) ring is susceptible to electrophilic substitution, typically at the C5 position (the position adjacent to the quinazolinone linkage is C2). Reactions such as nitration, halogenation, and acylation can introduce new functional groups onto the furan moiety.
Oxidative Ring Opening/Rearrangement: The furan ring can undergo oxidative dearomatization. nih.gov For example, oxidation of furan derivatives can lead to the formation of unsaturated 1,4-dicarbonyl compounds, which can then be used in subsequent cyclization reactions. nih.gov This strategy opens up pathways to entirely new heterocyclic systems.
Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder cycloadditions, providing a route to complex polycyclic structures. Asymmetric cascade reactions involving 2-(furan-2-yl)quinazolinones and Morita-Baylis-Hillman (MBH) carbonates have been used to synthesize polycyclic quinazolinones with high stereocontrol. rsc.org
Cross-Coupling Reactions: If the furan ring is functionalized with a halogen or a boronic acid/ester, it can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to attach new aryl or alkyl groups. nih.gov For instance, 5-bromofuran-2-carbaldehyde can be coupled with aryl boronic acids before being incorporated into a larger structure. nih.gov
C-C Bond Cleavage: Under specific conditions, such as photocatalysis, the C-C bond between the furan and quinazolinone rings can be cleaved, offering a unique synthetic route. Furan-2-carbaldehydes have been utilized as C1 building blocks in the synthesis of quinazolin-4(3H)-ones through a photocatalytic C-C bond cleavage process. rsc.org
Chemical Modifications of the o-Tolyl Substituent at Position 3
The o-tolyl group at the N-3 position provides another site for chemical modification, influencing the compound's steric and electronic properties.
Modification Approaches:
Benzylic Functionalization: The methyl group on the tolyl substituent is a prime target for radical halogenation (e.g., using N-bromosuccinimide) to introduce a halogen, which can then be displaced by various nucleophiles to create a range of derivatives (e.g., alcohols, ethers, amines). Oxidation of the methyl group can yield a carboxylic acid, providing a handle for amide or ester formation.
Aromatic Electrophilic Substitution: The phenyl ring of the o-tolyl group can undergo electrophilic substitution reactions like nitration, halogenation, or sulfonation. The positions of these substitutions (ortho, meta, para to the methyl group) would be dictated by standard directing group effects.
Cross-Coupling Reactions: If a halogen is introduced onto the tolyl ring, it can serve as a point for palladium-catalyzed cross-coupling reactions, allowing for the attachment of other aryl, alkyl, or functional groups.
N-Alkylation/Arylation: While the compound already possesses an N-3 substituent, the general reactivity of the quinazolinone nitrogen allows for a wide variety of groups at this position. Studies on related quinazolinones show that alkylation at the N-3 position is a common and straightforward derivatization method, typically achieved using alkyl halides in the presence of a base. repec.orgnih.gov This principle supports the synthesis of analogues with different substituents in place of the o-tolyl group.
Incorporation of Additional Heterocyclic Ring Systems
The this compound scaffold is an excellent platform for the synthesis of more complex, fused heterocyclic systems. bohrium.com These derivatizations can significantly alter the three-dimensional shape and biological activity of the parent molecule.
Strategies for Heterocycle Incorporation:
Intramolecular Cyclization: Functional groups introduced onto the quinazolinone core or its substituents can be designed to undergo intramolecular cyclization, forming new rings. For example, a 2-(2-aminophenyl) substituent could be cyclized to form a quinolino-quinazolinone.
Cascade Reactions: As mentioned, cascade reactions involving the furan moiety of 2-(furan-2-yl)quinazolinones can lead to the formation of complex polycyclic systems in a single step with high efficiency and stereoselectivity. rsc.org
Buchwald-Hartwig Cross-Coupling: This reaction can be used to couple a halogenated quinazolinone with a heterocyclic amine or a halogenated heterocycle with an amino-quinazolinone, followed by intramolecular cyclization to generate fused systems. researchgate.net This method has been successfully used to synthesize quinazolinone derivatives fused with five-membered heterocycles like thiazole, imidazole, and thiophene (B33073). researchgate.net
Condensation Reactions: The quinazolinone core can be elaborated by condensation with various bifunctional reagents to build additional rings. For example, hydrazine (B178648) derivatives of quinazolinones can be reacted with acid chlorides or other electrophiles to form triazolo- or thiadiazolo-quinazolinones. researchgate.netplos.org
Stereoselective Synthesis of Quinazolinone Enantiomers
The synthesis of single enantiomers of chiral quinazolinone derivatives is of great interest, as different enantiomers often exhibit distinct biological activities. For this compound analogues, chirality can be introduced in several ways.
Asymmetric Catalysis: Lewis base catalysis has been shown to be effective in the asymmetric cascade reaction of 2-(furan-2-yl)quinazolinones with MBH carbonates. rsc.org This approach yields polycyclic quinazolinones containing four stereogenic centers with excellent enantiomeric excess (up to 99% ee) and diastereomeric ratio (>20:1 dr). rsc.org
Chiral Auxiliaries: A chiral auxiliary can be attached to the quinazolinone scaffold to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary can be removed.
Resolution of Racemates: A racemic mixture of a chiral quinazolinone derivative can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the enantiomers.
Atropisomers: In some cases, bulky substituents at certain positions can lead to hindered rotation around a single bond, creating stable atropisomers (enantiomers that can be isolated). While not directly reported for the title compound, atropisomers of related 2-styryl-3-aryl-quinazolinones are known. sci-hub.se The o-tolyl group in the title compound could potentially lead to atropisomerism if rotation around the N-C(aryl) bond is sufficiently restricted by other substituents.
Studies on Reaction Mechanisms and Intermediates during Derivatization
Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing existing synthetic routes and designing new ones.
Quinazolinone Ring Formation: The formation of the 4(3H)-quinazolinone scaffold itself can proceed through various mechanisms. One common route involves the cyclization of an N-acylanthranilamide. Another unexpected pathway involves a nonribosomal peptide synthase that utilizes inorganic ammonium (B1175870) ions as the source for the N-3 atom, proceeding through tripeptide and dipeptide intermediates before cyclization. nih.gov
C-H Functionalization Mechanism: Transition metal-catalyzed C-H functionalization reactions on the quinazolinone core typically proceed via pathways involving oxidative addition, concerted metalation-deprotonation, or electrophilic cleavage of the C-H bond by the metal catalyst, followed by reductive elimination to form the product and regenerate the catalyst. rsc.org
Furan Ring Transformations: The oxidative dearomatization of furans can proceed through a spiro-intermediate. nih.gov In the context of Diels-Alder reactions, Lewis bases have been found to play a key role not only in initiating the cascade but also in promoting and controlling the stereochemistry of the intramolecular furan Diels-Alder (IMDAF) process. rsc.org
Photocatalytic Mechanisms: In the photocatalytic synthesis of quinazolinones from furan-2-carbaldehydes, the mechanism involves the formation of a complex with a copper catalyst. rsc.org Electron paramagnetic resonance (EPR) studies can be used to detect radical intermediates formed upon photo-irradiation, confirming a radical-based pathway. rsc.org
Structure Activity Relationship Sar Studies of 2 Furan 2 Yl 3 O Tolyl 3h Quinazolin 4 One Analogues
Impact of the Furan-2-yl Substituent at Position 2 on Biological Target Modulation
The substituent at position 2 of the quinazolinone ring system is pivotal in defining the molecule's interaction with biological targets. The presence of a furan-2-yl group, a five-membered aromatic heterocycle, imparts specific electronic and steric properties that modulate activity.
Research into 2-substituted quinazolin-4(3H)-ones has shown that heterocyclic rings at this position are common in biologically active compounds. For instance, studies on a series of 2-furano-4(3H)-quinazolinone derivatives have demonstrated their potential as antimicrobial agents. researchgate.net The furan (B31954) ring, with its oxygen heteroatom, can act as a hydrogen bond acceptor, which can be a critical interaction within a biological target's binding site.
The electronic nature of the substituent at C2 plays a significant role. In studies of related structures, replacing a simple phenyl ring with more complex heterocyclic systems has often led to enhanced potency. For example, the introduction of a 5-substituted furan-2-yl moiety at the C-6 position of a 4-anilino-quinazoline scaffold resulted in compounds with significantly higher antiproliferative activity compared to reference drugs like gefitinib (B1684475). While this substitution is on a different part of the quinazoline (B50416) core, it highlights the favorable biological profile of furan-containing quinazolines.
Significance of the o-Tolyl Substituent at Position 3 on Interaction Profiles
The substituent at the N3 position of the quinazolinone core is critical for modulating the compound's physicochemical properties and biological activity. SAR studies have consistently shown that this position can accommodate a variety of groups, with aryl substituents being particularly important for activities like antimicrobial and anticancer effects. nih.gov
The presence of a substituted aromatic ring at position 3 is considered essential for certain antimicrobial activities. nih.gov The nature of the aryl group—including its size, electronics, and substitution pattern—fine-tunes the compound's interaction profile. In the case of an o-tolyl group (an ortho-methylated phenyl ring), two main factors come into play:
Steric Influence : The methyl group at the ortho position introduces steric bulk close to the quinazolinone core. This can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation. This preferred conformation may be more or less favorable for binding to a biological target compared to analogues with less sterically hindered substituents (e.g., a simple phenyl or a p-tolyl group).
Electronic Effect : The methyl group is weakly electron-donating, which can subtly alter the electron density of the attached phenyl ring and, by extension, the entire molecule.
Studies on 2,3-diaryl-4(3H)-quinazolinones have shown that substituents on the 3-aryl ring influence activity. For example, in a series of compounds evaluated for anti-inflammatory action, a 3-(4-tolyl)-quinazolinone derivative showed notable activity. researchgate.net While this involves a para-methyl group, it underscores the importance of the aryl substituent at this position. The ortho-positioning of the methyl group in the o-tolyl moiety would be expected to have a more pronounced steric effect, potentially leading to a distinct biological profile compared to its meta or para isomers.
Influence of Substituents on the Benzo-Fused Ring System
The benzo-fused ring of the quinazolinone scaffold, often referred to as Ring 1, provides a crucial anchor for molecular interactions and a site for further modification to optimize activity. nih.gov SAR studies have demonstrated that introducing substituents at positions 5, 6, 7, and 8 can significantly impact biological potency and selectivity. nih.gov
Halogen atoms, such as chlorine and bromine, are common substituents. Their presence at positions 6 and/or 8 has been linked to improved antimicrobial activity. nih.gov For example, the introduction of a bromine atom at position 6 in a series of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones was found to modulate antioxidant activity. mdpi.com Similarly, in a series of quinazolinone-based EGFR inhibitors, introducing an iodine atom at position 6 resulted in a compound with sub-micromolar activity.
Other groups, such as methoxy (B1213986) (–OCH3), have also been investigated. In one study, a 6,7-dimethoxy substitution on the quinazolinone core was part of the design for novel antioxidant and enzyme-inhibiting agents. mdpi.com The electronic properties of these substituents are key; electron-withdrawing groups (like halogens or nitro groups) and electron-donating groups (like methoxy) alter the electron distribution across the aromatic system, affecting how the molecule interacts with its biological target. mdpi.com
The table below summarizes findings from various studies on quinazolinone analogues, illustrating the effect of substituents on the benzo-fused ring.
| Base Compound Series | Position | Substituent | Observed Impact on Activity | Reference |
|---|---|---|---|---|
| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones | 6 | -Br | Modulated antioxidant capacity | mdpi.com |
| Quinazolin-4-one derivatives | 6 | -I | Resulted in sub-micromolar CDK9 inhibition | |
| 2,3-Diaryl-4(3H)-quinazolinones | 6 | -Cl | Part of a structure with promising antitumor activity against A549 cells | researchgate.net |
| 4-Anilino-quinazolines | 6 | 5-substituted furan-2-yl | Significantly increased antiproliferative activity | |
| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones | 6, 7 | -OCH3 (dimethoxy) | Part of a structure with weak antioxidant activity | mdpi.com |
Stereochemical Considerations in Structure-Activity Relationships (if applicable)
Stereochemistry plays a fundamental role in the interaction between a drug molecule and its biological target, which is typically a chiral macromolecule like a protein or nucleic acid. For the specific compound 2-furan-2-yl-3-o-tolyl-3H-quinazolin-4-one, the core structure is planar and achiral.
However, stereochemical aspects could become highly relevant if chiral centers are introduced through modification. For example:
Substitution on the tolyl group : Introducing a chiral substituent on the o-tolyl ring would create enantiomers or diastereomers.
Reduction of the quinazolinone ring : Reduction of the C2=N3 double bond to create a 2,3-dihydroquinazolin-4(1H)-one could make the C2 carbon a stereocenter, leading to (R) and (S) enantiomers. rsc.org These enantiomers would likely exhibit different biological activities and potencies due to differential fitting into a chiral receptor binding pocket.
Although direct stereochemical analysis of the title compound is not applicable due to its achiral nature, the design of future analogues must consider the potential for creating stereoisomers and the need to evaluate them separately to fully understand the SAR.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazolinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used to provide predictive insights for designing novel inhibitors. nih.gov
These models are built using a training set of molecules with known activities. They calculate various molecular descriptors, such as:
Steric fields (CoMFA/CoMSIA) : Relating to the size and shape of the molecule.
Electrostatic fields (CoMFA/CoMSIA) : Relating to the distribution of charge.
Hydrophobic fields (CoMSIA) : Relating to the molecule's affinity for nonpolar environments.
Hydrogen bond donor/acceptor fields (CoMSIA) : Relating to the potential for forming hydrogen bonds.
A typical QSAR study on quinazolinone derivatives as enzyme inhibitors involves aligning the compounds on a common scaffold and generating models that can predict the activity of new, unsynthesized analogues. nih.gov For instance, QSAR studies on quinazolinone-based Matrix Metalloproteinase-13 (MMP-13) inhibitors revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary factors influencing inhibitory activity. nih.gov Such models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. A green contour might indicate where a bulky steric group enhances activity, while a red contour might show where it is detrimental.
By applying these models, researchers can virtually screen new designs of this compound analogues. For example, a QSAR model might predict whether adding an electron-withdrawing group to the benzo-fused ring or altering the substituent at the 3-position would increase or decrease a specific biological activity, thereby prioritizing the most promising compounds for chemical synthesis and testing. nih.govrsc.org
Advanced Spectroscopic and Chromatographic Characterization of 2 Furan 2 Yl 3 O Tolyl 3h Quinazolin 4 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. Through the analysis of ¹H, ¹³C, and two-dimensional NMR data, the connectivity and spatial arrangement of atoms within the 2-Furan-2-yl-3-o-tolyl-3H-quinazolin-4-one framework can be meticulously mapped.
The ¹H NMR spectrum of this compound is expected to display a series of distinct signals corresponding to the protons of the quinazolinone core, the furan (B31954) ring, and the o-tolyl substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton, and their multiplicities reveal the number of adjacent protons.
The aromatic protons of the quinazolinone ring typically appear in the downfield region, from approximately δ 7.5 to 8.4 ppm. rsc.org The proton at position 5 (H-5) is often the most deshielded due to the anisotropic effect of the adjacent carbonyl group, appearing as a doublet of doublets around δ 8.3-8.4 ppm. rsc.org The remaining protons (H-6, H-7, H-8) will present as a complex multiplet system. rsc.org
The furan ring protons also resonate in the aromatic region. The proton at the 5-position of the furan ring (H-5') is expected to appear as a doublet of doublets around δ 7.9-8.0 ppm. The H-3' and H-4' protons will show characteristic couplings, with H-3' appearing around δ 7.6 ppm and H-4' (coupled to both H-3' and H-5') appearing as a doublet of doublets around δ 6.7-6.8 ppm. rsc.org
The o-tolyl group introduces four aromatic protons, which will exhibit a complex multiplet pattern in the range of δ 7.2-7.5 ppm. A characteristic singlet for the methyl (CH₃) protons will be observed in the upfield region, typically around δ 2.1-2.5 ppm. rsc.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quinazolinone H-5 | 8.3 - 8.4 | dd | J ≈ 8.1, 1.4 |
| Quinazolinone H-7 | 7.8 - 7.9 | m | - |
| Quinazolinone H-8 | 7.7 - 7.8 | d | J ≈ 8.0 |
| Quinazolinone H-6 | 7.5 - 7.6 | m | - |
| Furan H-5' | 7.9 - 8.0 | dd | J ≈ 1.7, 0.7 |
| Furan H-3' | 7.6 - 7.7 | d | J ≈ 3.5 |
| Furan H-4' | 6.7 - 6.8 | dd | J ≈ 3.4, 1.6 |
| o-Tolyl Ar-H | 7.2 - 7.5 | m | - |
| o-Tolyl -CH₃ | 2.1 - 2.5 | s | - |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
The carbonyl carbon (C-4) of the quinazolinone ring is the most deshielded, with a characteristic signal appearing around δ 160-163 ppm. rsc.org The C-2 carbon, attached to the furan ring and the nitrogen atom, is also significantly downfield, expected around δ 148-152 ppm. The quaternary carbon of the quinazolinone ring to which the benzene (B151609) ring is fused (C-4a and C-8a) would appear around δ 121 ppm and δ 148 ppm, respectively. rsc.org
The carbons of the furan ring are expected between δ 110 and 148 ppm. The carbon attached to the quinazolinone ring (C-2') would be around δ 146-148 ppm, while the other furan carbons would appear at approximately δ 146 ppm (C-5'), δ 115 ppm (C-3'), and δ 113 ppm (C-4'). rsc.org
The o-tolyl group carbons would resonate in the range of δ 126-138 ppm, with the methyl carbon appearing significantly upfield around δ 17-22 ppm. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Quinazolinone C-4 (C=O) | 160 - 163 |
| Quinazolinone C-2 | 148 - 152 |
| Quinazolinone C-8a | 148 - 149 |
| Furan C-2' | 146 - 148 |
| Furan C-5' | 145 - 147 |
| o-Tolyl C-1'' (ipso) | 136 - 138 |
| o-Tolyl C-2'' (ipso-CH₃) | 135 - 137 |
| Quinazolinone C-5 to C-8 | 125 - 135 |
| o-Tolyl C-3'' to C-6'' | 126 - 131 |
| Quinazolinone C-4a | 120 - 122 |
| Furan C-3' | 114 - 116 |
| Furan C-4' | 112 - 114 |
| o-Tolyl -CH₃ | 17 - 22 |
2D NMR experiments are essential to unambiguously assign the ¹H and ¹³C NMR signals and confirm the connectivity of the molecular fragments.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings (¹H-¹H correlations). sdsu.edu It would be used to trace the connectivity within the individual ring systems. For example, correlations would be observed between H-5, H-6, H-7, and H-8 of the quinazolinone ring. Similarly, the couplings between H-3', H-4', and H-5' of the furan ring would be evident. pressbooks.pub
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This technique allows for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum by correlating it to its attached proton in the ¹H NMR spectrum. For instance, the signal for the o-tolyl methyl protons around δ 2.1-2.5 ppm would correlate with the carbon signal around δ 17-22 ppm. pressbooks.pubcolumbia.edu
A correlation between the furan protons (H-3' and H-4') and the C-2 carbon of the quinazolinone ring, confirming the attachment of the furan ring at position 2.
Correlations between the o-tolyl aromatic protons and the C-2 and C-4 carbons of the quinazolinone, confirming the N-3 substitution.
A correlation between the quinazolinone H-5 proton and the C-4 carbonyl carbon, confirming the assignment of the downfield proton.
Table 3: Key Predicted 2D NMR Correlations for Structural Assignment
| Experiment | Correlating Protons | Correlating Carbons | Information Gained |
| HMBC | Furan H-3' / H-4' | Quinazolinone C-2 | Confirms furan-quinazolinone linkage. |
| HMBC | o-Tolyl Ar-H | Quinazolinone C-2, C-4 | Confirms o-tolyl linkage to N-3. |
| HMBC | Quinazolinone H-5 | Quinazolinone C-4, C-8a | Confirms quinazolinone ring structure. |
| HSQC | o-Tolyl -CH₃ | o-Tolyl -CH₃ | Assigns the methyl carbon. |
| COSY | Quinazolinone H-5 ↔ H-6 ↔ H-7 ↔ H-8 | - | Confirms proton connectivity in the benzo moiety. |
| COSY | Furan H-3' ↔ H-4' ↔ H-5' | - | Confirms proton connectivity in the furan ring. |
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. The most prominent band would be from the C=O (amide carbonyl) stretch of the quinazolinone ring, which is expected in the region of 1660-1690 cm⁻¹. sapub.org The C=N stretching vibration of the quinazolinone ring typically appears around 1560-1600 cm⁻¹. Aromatic C=C stretching vibrations from all three ring systems would be observed in the 1450-1600 cm⁻¹ region. The characteristic C-O-C (ether) stretching of the furan ring would produce a strong band around 1010-1150 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the tolyl's methyl group would be seen just below 3000 cm⁻¹. sapub.org
Table 4: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3030 - 3100 |
| Aliphatic C-H (methyl) | Stretch | 2850 - 2960 |
| C=O (Amide I) | Stretch | 1660 - 1690 |
| C=N | Stretch | 1560 - 1600 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O-C (Furan) | Stretch | 1010 - 1150 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and providing information about the structure through fragmentation patterns. For this compound (C₂₀H₁₄N₂O₂), the calculated molecular weight is 314.34 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement. rsc.org
The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 314. The fragmentation pattern would likely involve characteristic losses. A common fragmentation pathway for N-aryl quinazolinones involves the cleavage of the N-aryl bond, which would lead to a fragment corresponding to the loss of the o-tolyl group. Another potential fragmentation would be the loss of CO, a characteristic fragmentation for quinazolinones, leading to a fragment at m/z = 286. Further fragmentation of the furan ring could also be observed. sapub.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For this compound, the molecular formula is C₂₀H₁₄N₂O₂. The exact mass of its protonated molecular ion [M+H]⁺ can be calculated with high precision. An experimentally obtained HRMS value that closely matches this theoretical mass provides strong evidence for the proposed molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used to generate the ions for analysis rsc.orgmdpi.comrsc.org. The high resolving power of modern mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the differentiation of the target ion from other potential isobaric interferences rsc.org.
A typical result from an HRMS analysis would be presented as follows, confirming the elemental composition of the target compound.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₁₄N₂O₂ |
| Ion Type | [M+H]⁺ |
| Calculated m/z | 315.1128 |
| Found m/z | 315.1131 |
This level of accuracy effectively rules out other potential elemental compositions and confirms the molecular formula of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an invaluable method for assessing the purity of a sample and confirming its molecular weight.
In a typical GC-MS analysis, the compound is vaporized and passed through a capillary column (e.g., HP-5MS), which separates it from volatile impurities mdpi.com. The retention time (the time it takes for the compound to exit the column) is a characteristic property under specific conditions. After separation, the compound enters the mass spectrometer, where it is ionized, commonly by Electron Ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that acts as a "molecular fingerprint."
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the integer mass of the compound (314 g/mol for this compound). Additionally, characteristic fragment ions provide structural information. For this specific compound, expected fragmentation patterns would involve cleavages at the bonds connecting the substituent groups to the quinazolinone core. Key fragments would likely correspond to the furan ring, the o-tolyl group, and the core quinazolinone structure itself. The presence of a single major peak in the gas chromatogram indicates a high degree of purity.
Table 2: Expected GC-MS Parameters and Fragmentation Data
| Parameter | Description |
|---|---|
| GC Column | HP-5MS (or equivalent) |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Molecular Ion (M⁺) | m/z 314 |
| Key Fragment 1 | Loss of the tolyl group |
| Key Fragment 2 | Loss of the furan-carbonyl group |
| Key Fragment 3 | Fragments characteristic of the quinazolinone ring system |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
Table 3: Hypothetical Crystallographic Data Summary
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~14.3 |
| b (Å) | ~13.7 |
| c (Å) | ~17.2 |
| **β (°) ** | ~112.0 |
| **Volume (ų) ** | ~3100 |
| Dihedral Angle (Quinazolinone-Furan) | ~40-50° |
| Dihedral Angle (Quinazolinone-Tolyl) | ~50-60° |
Advanced Chromatographic Separations for Compound Purity and Yield Assessment
Advanced chromatographic techniques are essential for the purification of the final compound and the accurate assessment of its purity and reaction yield. Following synthesis, the crude product is typically subjected to purification to remove unreacted starting materials, reagents, and byproducts.
Silica Gel Column Chromatography is the most common method for purifying quinazolinone derivatives on a preparative scale rsc.orgrsc.orgnih.gov. The crude mixture is loaded onto a column packed with silica gel and eluted with a solvent system of appropriate polarity. A gradient of solvents, such as a mixture of petroleum ether and ethyl acetate, is often employed to effectively separate the target compound from impurities rsc.orgrsc.org. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC) offers a higher resolution method for assessing the final purity of the compound. A small amount of the purified product is injected into an HPLC system, typically with a reversed-phase column (e.g., C18). The resulting chromatogram will show a single, sharp peak if the compound is pure. The area under this peak is proportional to the concentration, allowing for precise quantification and purity determination (often >95% is required for subsequent applications).
Table 4: Chromatographic Methods for Purification and Purity Assessment
| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase |
|---|---|---|---|
| Column Chromatography | Purification, Yield Isolation | Silica Gel (200-300 mesh) | Petroleum Ether / Ethyl Acetate gradient |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring, Fraction Analysis | Silica Gel GF254 | Petroleum Ether / Ethyl Acetate |
| High-Performance Liquid Chromatography (HPLC) | Final Purity Assessment | C18 Reversed-Phase | Acetonitrile / Water gradient |
Future Research Directions and Unexplored Avenues for 2 Furan 2 Yl 3 O Tolyl 3h Quinazolin 4 One Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones is well-documented, often involving the condensation of anthranilic acid derivatives with various reagents. nih.govresearchgate.netnih.gov However, the pursuit of more environmentally benign and efficient synthetic routes remains a key area of research. Future methodologies for the synthesis of 2-Furan-2-yl-3-o-tolyl-3H-quinazolin-4-one could focus on:
Green Chemistry Approaches: The use of microwave-assisted synthesis and solvent-free reaction conditions has been shown to produce 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields and with reduced reaction times. rsc.org These "green" protocols minimize the use of hazardous solvents and energy consumption, aligning with the principles of sustainable chemistry.
One-Pot, Multi-Component Reactions (MCRs): MCRs offer a streamlined approach to complex molecule synthesis by combining multiple starting materials in a single reaction vessel. rsc.org Developing a one-pot synthesis for this compound, potentially from isatoic anhydride (B1165640), o-toluidine, and a furan-containing orthoester, could significantly improve efficiency and reduce waste.
Catalyst-Free Synthesis: Exploring catalyst-free conditions for the synthesis of quinazolinones is another promising avenue. rsc.org This approach simplifies purification processes and reduces the environmental impact associated with metal catalysts.
Identification of Unexplored Biological Targets and Modalities
Quinazolinone derivatives are known to interact with a variety of biological targets, leading to diverse pharmacological effects such as anticancer, antimicrobial, and anti-inflammatory activities. nih.govmdpi.commdpi.com For this compound, several unexplored biological targets and modalities warrant investigation:
Kinase Inhibition: Many quinazolinone-based drugs, such as gefitinib (B1684475) and erlotinib, are potent kinase inhibitors. mdpi.com While the epidermal growth factor receptor (EGFR) is a common target, the specific substitution pattern of this compound may confer selectivity towards other, less-explored kinases involved in cancer progression or inflammatory diseases.
Antiviral Activity: The furan (B31954) moiety is present in several compounds with known antiviral properties. utripoli.edu.ly It is plausible that this compound could exhibit activity against various viruses, a possibility that remains largely unexplored.
Neurodegenerative Diseases: Some quinazoline (B50416) derivatives have shown potential in the context of neurodegenerative diseases like Alzheimer's. nih.gov The lipophilic nature of the quinazolinone core allows for potential blood-brain barrier penetration, making it a candidate for targeting central nervous system disorders. mdpi.com
Antiparasitic Activity: Quinazolinones have been investigated as potential agents against parasites like Leishmania. nih.gov The unique structural features of this compound could lead to novel mechanisms of action against various parasitic organisms.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid and cost-effective design and screening of new chemical entities. researchgate.net For this compound, these technologies can be applied in several ways:
Generative Models for Novel Analogs: Generative AI models can design novel quinazolinone derivatives with optimized properties. researchgate.net By training these models on existing libraries of active compounds, it is possible to generate new molecules based on the this compound scaffold that are predicted to have enhanced activity or improved pharmacokinetic profiles.
Predictive Modeling of Biological Activity: AI algorithms can be trained to predict the biological activity of new compounds based on their chemical structure. This can be used to virtually screen large libraries of virtual analogs of this compound against a panel of biological targets, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. Applying these models to this compound and its derivatives can help in the early identification of potential liabilities and guide the design of compounds with better drug-like properties.
Integration with High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. nih.gov Integrating HTS with "omics" technologies (genomics, proteomics, metabolomics) can provide a comprehensive understanding of a compound's biological effects.
Target Deconvolution: If a compound shows interesting activity in a phenotypic screen, "omics" technologies can be used to identify its molecular target(s). This approach can reveal novel mechanisms of action and expand the known biological landscape of quinazolinone derivatives.
Library Screening: Synthesizing a focused library of analogs based on the this compound scaffold and subjecting it to HTS against a diverse panel of targets can rapidly map its structure-activity relationship (SAR) and identify potent and selective leads for various diseases.
Exploration of New Chemical Space through Diversification of the Furan and o-Tolyl Moieties
The furan and o-tolyl moieties of this compound are ripe for chemical modification to explore new chemical space and modulate biological activity. utripoli.edu.lynih.gov
Furan Ring Modifications: The furan ring can be replaced with other five-membered heterocycles such as thiophene (B33073) or pyrrole (B145914) to investigate the impact on biological activity. nih.gov Additionally, substitution at other positions on the furan ring could lead to improved potency or selectivity.
o-Tolyl Group Diversification: The o-tolyl group can be substituted with a variety of other aryl or alkyl groups to probe the steric and electronic requirements for binding to different biological targets. Exploring different substitution patterns on the phenyl ring (e.g., meta, para) can also significantly influence activity. mdpi.com
Hybrid Molecule Design: The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, has shown promise in developing drugs with improved efficacy. nih.govnih.gov Hybrid molecules incorporating the this compound scaffold with other known active moieties could lead to multi-target drugs with novel therapeutic profiles. nih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-Furan-2-yl-3-o-tolyl-3H-quinazolin-4-one, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted furan derivatives and o-tolyl-substituted quinazolinone precursors. For example, similar quinazolinones are synthesized using multi-step protocols involving cyclization of thioamides or hydrazides under acidic conditions . Optimization includes adjusting catalysts (e.g., p-toluenesulfonic acid), reaction temperature (80–120°C), and solvent polarity. Parallel monitoring via TLC or HPLC ensures reaction completion. Evidence from analogous compounds suggests yields improve with inert atmospheres (N₂/Ar) and controlled stoichiometry of reactants .
Q. What spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for related quinazolinones (e.g., R-factor = 0.062 in ). Complement with NMR (¹H/¹³C) to verify substituent positions: aromatic protons in furan (δ 6.5–7.5 ppm) and o-tolyl groups (δ 2.3–2.6 ppm for methyl). IR spectroscopy identifies carbonyl (C=O, ~1650 cm⁻¹) and aromatic C-H stretches. For non-crystalline samples, high-resolution mass spectrometry (HRMS) validates molecular formula .
Q. What safety protocols should be followed during synthesis and handling of this compound?
- Methodological Answer : Based on safety data for structurally similar compounds (e.g., 3-Amino-2-phenoxymethyl-3H-quinazolin-4-one in ), use PPE (gloves, lab coat, goggles) to mitigate risks from skin contact (H313) or inhalation (H333). Work in a fume hood, and store in airtight containers under inert gas. Emergency measures include rinsing exposed skin with water and seeking medical attention for ingestion .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this quinazolinone derivative for pharmacological applications?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications to the furan (e.g., electron-withdrawing groups) or o-tolyl substituents (e.g., halogenation).
- Step 2 : Screen analogs in target-specific assays (e.g., COX-2 inhibition for anti-inflammatory activity, as in ).
- Step 3 : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, correlating computational results with in vitro data. highlights structural modification strategies to enhance anti-inflammatory profiles .
Q. What strategies can address contradictions in biological activity data observed across studies on similar quinazolinone derivatives?
- Methodological Answer :
- Data Validation : Replicate assays under standardized conditions (e.g., cell line viability, enzyme concentration).
- Pharmacokinetic Analysis : Assess compound stability (e.g., plasma half-life via LC-MS) and membrane permeability (Caco-2 assays) to rule out bioavailability issues.
- Meta-Analysis : Compare substituent effects across literature (e.g., vs. 16) to identify trends (e.g., electron-donating groups enhancing activity) .
Q. How can solubility challenges in biological assays be overcome for this hydrophobic quinazolinone derivative?
- Methodological Answer :
- Formulation : Use co-solvents (DMSO/PEG 400) or surfactants (Tween-80) at non-toxic concentrations.
- Derivatization : Introduce polar groups (e.g., -OH, -COOH) to the furan or quinazolinone core, as seen in fluorinated analogs ( ).
- Nanoencapsulation : Employ liposomal or polymeric nanoparticles to enhance aqueous dispersion, monitoring stability via dynamic light scattering (DLS) .
Q. What advanced analytical techniques are recommended for assessing purity and stability under various storage conditions?
- Methodological Answer :
- Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column; compare retention times with standards.
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS to identify degradation products. Thermal stability is assessed via TGA/DSC (e.g., ’s storage guidelines).
- Quantitative NMR (qNMR) : Absolute purity determination using internal standards (e.g., maleic acid) .
Data Contradiction and Optimization
Q. How should researchers resolve discrepancies in reported synthetic yields for quinazolinone derivatives?
- Methodological Answer :
- Control Experiments : Systematically vary parameters (solvent, catalyst load) to isolate critical factors.
- Byproduct Analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., dimerization).
- Cross-Validation : Compare methods from (thioacetate-based synthesis) with alternative routes (e.g., ’s thiazole coupling) to determine optimal pathways .
Q. What computational tools are effective for predicting the compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software to model transition states and reaction thermodynamics (e.g., furan ring activation energies).
- Retrosynthetic Analysis : Tools like Synthia (Merck) or AiZynthFinder to propose feasible routes.
- Reaction Prediction : Machine learning platforms (e.g., IBM RXN) trained on quinazolinone reaction databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
